molecular formula C12H11NO2S2 B13639176 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

Cat. No.: B13639176
M. Wt: 265.4 g/mol
InChI Key: QTWZZLGYRFTEMV-UKTHLTGXSA-N
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Description

(E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potentially as an antimicrobial or anticancer agent, given the known activity of sulfonamides.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Thiophene-2-sulfonamide: A compound with a similar thiophene ring and sulfonamide group.

Uniqueness

(E)-4-Methyl-N-(thiophen-2-ylmethylene)benzenesulfonamide is unique due to the presence of both a thiophene ring and a benzenesulfonamide moiety, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+

InChI Key

QTWZZLGYRFTEMV-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2

Origin of Product

United States

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